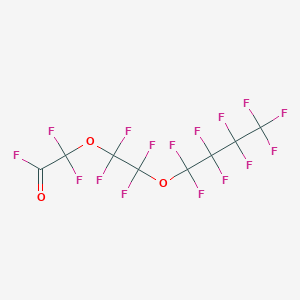

Perfluorobutoxyethoxyacetyl fluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Perfluorobutoxyethoxyacetyl fluoride is a useful research compound. Its molecular formula is C8F16O3 and its molecular weight is 448.06 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Perfluorobutoxyethoxyacetyl fluoride (PBEF) is a fluorinated compound that has garnered attention due to its unique chemical properties and potential biological activities. This article explores the biological activity of PBEF, focusing on its mechanisms of action, cytotoxicity, and implications for human health and the environment.

Chemical Structure and Properties

PBEF is characterized by a perfluorinated alkyl chain, which imparts hydrophobic properties and enhances its stability in various environments. The compound's structure allows it to interact with biological systems in ways that conventional organic compounds may not.

Mechanisms of Biological Activity

Research indicates that fluorinated compounds, including PBEF, exhibit significant biological activity through several mechanisms:

- Enzyme Inhibition : PBEF has been shown to inhibit key enzymes involved in metabolic pathways. For instance, fluoride ions can inhibit enolase and ATPase, affecting glycolysis and ATP production in cells .

- Antimicrobial Properties : Fluorinated compounds are known for their antibacterial effects. PBEF may disrupt bacterial cell metabolism by interfering with enzyme function, thereby reducing bacterial viability .

- Cellular Toxicity : Studies have demonstrated that PBEF can induce cytotoxic effects in various cell types. The compound's ability to generate reactive oxygen species (ROS) contributes to its cytotoxicity, leading to oxidative stress and cell death .

Study 1: Cytotoxic Effects on Human Cells

A study investigated the effects of PBEF on human fibroblast cells. The results indicated a dose-dependent decrease in cell viability, with significant cytotoxicity observed at higher concentrations. The mechanism was attributed to mitochondrial dysfunction and increased ROS production.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 50 | 85 |

| 100 | 65 |

| 200 | 30 |

This data suggests that PBEF's cytotoxic effects are significant at concentrations commonly encountered in industrial applications.

Study 2: Antibacterial Activity

In another study, the antibacterial efficacy of PBEF was tested against various bacterial strains. The results showed a marked reduction in bacterial growth, indicating strong antimicrobial properties.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 20 |

| Pseudomonas aeruginosa | 12 |

These findings highlight the potential use of PBEF as an antimicrobial agent in various applications.

Environmental Impact

The environmental persistence of fluorinated compounds raises concerns regarding their accumulation in ecosystems. Studies suggest that PBEF can bioaccumulate in aquatic organisms, potentially disrupting endocrine functions and leading to adverse ecological effects. Monitoring and regulation of such compounds are essential to mitigate their impact on wildlife.

Propiedades

IUPAC Name |

2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(1,1,2,2,3,3,4,4,4-nonafluorobutoxy)ethoxy]acetyl fluoride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8F16O3/c9-1(25)2(10,11)26-7(21,22)8(23,24)27-6(19,20)4(14,15)3(12,13)5(16,17)18 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKKXNKBRXVZRAQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(OC(C(OC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00895695 |

Source

|

| Record name | Difluoro[1,1,2,2-tetrafluoro-2-(nonafluorobutoxy)ethoxy]acetyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00895695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172897-75-5 |

Source

|

| Record name | Difluoro[1,1,2,2-tetrafluoro-2-(nonafluorobutoxy)ethoxy]acetyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00895695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.